4-(4-tert-butylbenzenesulfonyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole
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Overview
Description
4-(4-tert-butylbenzenesulfonyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylbenzenesulfonyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Substitution Reactions:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in antifungal and anticancer agents.
Agriculture: As a component in pesticides or herbicides.
Materials Science: In the development of polymers and advanced materials due to its stability and functional groups.
Mechanism of Action
The mechanism of action for compounds like 4-(4-tert-butylbenzenesulfonyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole often involves:
Molecular Targets: Enzymes or receptors in biological systems.
Pathways: Inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole structure without additional functional groups.
4-(4-tert-butylbenzenesulfonyl)-1-phenyl-1H-1,2,3-triazole: Similar structure but without the chloro and methyl groups.
Uniqueness
The presence of the tert-butylbenzenesulfonyl and chloro-methylphenyl groups in 4-(4-tert-butylbenzenesulfonyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole provides unique steric and electronic properties, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)sulfonyl-1-(3-chloro-4-methylphenyl)-5-methyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-13-6-9-16(12-18(13)21)24-14(2)19(22-23-24)27(25,26)17-10-7-15(8-11-17)20(3,4)5/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEYMTYCEVBGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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